molecular formula C7H10N2O3S B14239120 4-(4,5-Dihydro-1,3-thiazol-2-ylamino)-4-oxobutanoic acid CAS No. 342021-94-7

4-(4,5-Dihydro-1,3-thiazol-2-ylamino)-4-oxobutanoic acid

Cat. No.: B14239120
CAS No.: 342021-94-7
M. Wt: 202.23 g/mol
InChI Key: JVYRUYSNFGMTMQ-UHFFFAOYSA-N
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Description

4-(4,5-Dihydro-1,3-thiazol-2-ylamino)-4-oxobutanoic acid is a compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 4-(4,5-Dihydro-1,3-thiazol-2-ylamino)-4-oxobutanoic acid can be achieved through several synthetic routes. One common method involves the Hantzsch synthesis, which is a multi-component reaction that combines a β-keto ester, an aldehyde, and a thiourea under acidic conditions . The reaction typically requires heating and can be carried out in a solvent such as ethanol or methanol. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs .

Chemical Reactions Analysis

4-(4,5-Dihydro-1,3-thiazol-2-ylamino)-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound.

Mechanism of Action

The mechanism of action of 4-(4,5-Dihydro-1,3-thiazol-2-ylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Properties

CAS No.

342021-94-7

Molecular Formula

C7H10N2O3S

Molecular Weight

202.23 g/mol

IUPAC Name

4-(4,5-dihydro-1,3-thiazol-2-ylamino)-4-oxobutanoic acid

InChI

InChI=1S/C7H10N2O3S/c10-5(1-2-6(11)12)9-7-8-3-4-13-7/h1-4H2,(H,11,12)(H,8,9,10)

InChI Key

JVYRUYSNFGMTMQ-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=N1)NC(=O)CCC(=O)O

Origin of Product

United States

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